molecular formula C20H23NO4 B5659870 N-tert-butyl-4-(2,5-dimethoxybenzoyl)benzamide

N-tert-butyl-4-(2,5-dimethoxybenzoyl)benzamide

Cat. No.: B5659870
M. Wt: 341.4 g/mol
InChI Key: BQYVWDGVKNRFBH-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(2,5-dimethoxybenzoyl)benzamide is a chemical compound belonging to the benzamide class Benzamides are widely used in various fields due to their versatile chemical properties

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(2,5-dimethoxybenzoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions can be facilitated by using catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various alkyl or aryl-substituted benzamides.

Scientific Research Applications

N-tert-butyl-4-(2,5-dimethoxybenzoyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(2,5-dimethoxybenzoyl)benzamide involves its interaction with specific molecular targets. The methoxy groups and the benzoyl moiety can interact with enzymes or receptors, leading to various biological effects. For instance, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-4-(2,5-dimethoxybenzoyl)benzamide is unique due to the presence of both tert-butyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-tert-butyl-4-(2,5-dimethoxybenzoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)21-19(23)14-8-6-13(7-9-14)18(22)16-12-15(24-4)10-11-17(16)25-5/h6-12H,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYVWDGVKNRFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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